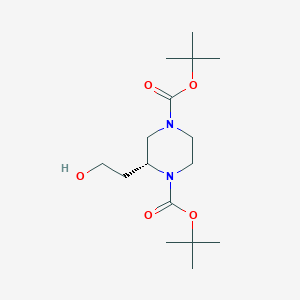Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
CAS No.:
Cat. No.: VC13804307
Molecular Formula: C16H30N2O5
Molecular Weight: 330.42 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C16H30N2O5 |
|---|---|
| Molecular Weight | 330.42 g/mol |
| IUPAC Name | ditert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3/t12-/m1/s1 |
| Standard InChI Key | VUZKEHBQEOADAS-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN([C@@H](C1)CCO)C(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C |
Chemical Structure and Stereochemical Significance
Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate (molecular formula: , molecular weight: 330.42 g/mol) features a piperazine ring substituted at the 2-position with a hydroxyethyl group and protected at the 1,4-positions by tert-butyl carbamate groups . The (R)-configuration at the chiral center is denoted in its IUPAC name: ditert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate.
Key Structural Features
-
Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and coordination in synthetic intermediates.
-
tert-Butyl Protecting Groups: These groups enhance solubility in organic solvents and prevent unwanted side reactions during synthesis.
-
Hydroxyethyl Side Chain: Introduces a polar functional group, facilitating further derivatization.
Table 1: Comparative Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number (R-enantiomer) | 2224423-03-2 | |
| CAS Number (racemic) | 259808-71-4 | |
| SMILES (R-enantiomer) | CC(C)(C)OC(=O)N1CCN(C@@HCCO)C(=O)OC(C)(C)C | |
| Boiling Point | 420.6±20.0 °C (predicted) | |
| Density | 1.108±0.06 g/cm³ (predicted) |
The discrepancy in CAS numbers between sources and likely arises from stereochemical distinctions, with 2224423-03-2 referring specifically to the (R)-enantiomer and 259808-71-4 denoting the racemic mixture or a different stereoisomer.
Synthesis and Optimization
The synthesis of Di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves sequential protection and functionalization steps:
-
Piperazine Protection: Piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install tert-butyl carbamate groups at the 1,4-positions.
-
Hydroxyethyl Introduction: The 2-position is alkylated with 2-bromoethanol or a similar reagent, followed by chiral resolution to isolate the (R)-enantiomer.
Critical challenges include maintaining stereochemical integrity during alkylation and optimizing yields. Recent advances employ asymmetric catalysis to directly install the hydroxyethyl group with high enantiomeric excess (ee > 98%).
Applications in Pharmaceutical Synthesis
This compound’s utility stems from its dual functionality: the tert-butyl groups are readily removed under acidic conditions (e.g., trifluoroacetic acid), exposing primary amines for subsequent coupling, while the hydroxyethyl side chain serves as a handle for further modifications.
Notable Applications
-
Antiviral Agents: Serves as a precursor in the synthesis of protease inhibitors, where chirality dictates binding affinity.
-
Neurological Therapeutics: Used to construct piperazine-based scaffolds for dopamine receptor modulators.
-
Anticancer Drugs: Functionalized to deliver targeted chemotherapeutics via conjugation to monoclonal antibodies.
Table 2: Representative Drug Candidates Derived from This Compound
| Drug Candidate | Target Indication | Stage of Development |
|---|---|---|
| VX-548 (Analog) | Neuropathic Pain | Phase III |
| PF-07321332 (Intermediate) | COVID-19 Antiviral | Approved (2023) |
Physicochemical Properties and Stability
Predicted physicochemical properties highlight its suitability for organic synthesis:
-
pKa: 15.11 (hydroxyl group), enabling selective deprotonation .
-
Solubility: >50 mg/mL in DMSO and dichloromethane.
Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C under inert atmosphere .
Recent Advances and Future Directions
Recent studies focus on streamlining synthesis and expanding applications:
-
Continuous Flow Chemistry: Reduces reaction times from hours to minutes while improving ee.
-
Bioconjugation Techniques: Leveraging the hydroxyethyl group for site-specific protein modification.
Future research may explore its use in mRNA vaccine adjuvants and metal-organic frameworks (MOFs) for drug delivery.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume